molecular formula C18H22ClN3O2 B4135740 N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride

N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride

Cat. No. B4135740
M. Wt: 347.8 g/mol
InChI Key: NERXBTKDGIMNAU-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride, also known as PPAH, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PPAH is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The exact mechanism of action of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and norepinephrine. N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has also been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of solubility in water and ethanol. However, N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has some limitations for lab experiments. It is not very stable in solution, and it can degrade over time. N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride also has some potential toxicity, and care should be taken when handling it.

Future Directions

There are several future directions for the study of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride. One potential area of research is the development of new therapeutic applications for N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential side effects and toxicity of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride, particularly with long-term use. Finally, the synthesis of new derivatives of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride with improved pharmacological properties could also be an area of future research.
Conclusion
In conclusion, N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride and its derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. N-(4-phenoxyphenyl)-2-(1-piperazinyl)acetamide hydrochloride has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;/h1-9,19H,10-14H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXBTKDGIMNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257853-00-1
Record name 1-Piperazineacetamide, N-(4-phenoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257853-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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